Ethyl 4-bromo-2-chloro-6-methylbenzoate
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Overview
Description
Ethyl 4-bromo-2-chloro-6-methylbenzoate is an organic compound with the molecular formula C10H10BrClO2 and a molecular weight of 277.54 g/mol . It is a derivative of benzoic acid, specifically an ester, and is characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring . This compound is used in various chemical synthesis processes and has applications in scientific research.
Scientific Research Applications
Ethyl 4-bromo-2-chloro-6-methylbenzoate is utilized in various fields of scientific research:
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2-chloro-6-methylbenzoate can be synthesized through a multi-step process involving the esterification of 4-bromo-2-chloro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-chloro-6-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reagent for reducing the ester group.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used for hydrolysis reactions.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Reduction: 4-bromo-2-chloro-6-methylbenzyl alcohol.
Hydrolysis: 4-bromo-2-chloro-6-methylbenzoic acid and ethanol.
Mechanism of Action
The mechanism by which ethyl 4-bromo-2-chloro-6-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity . The ester group allows for easy modification, enabling the synthesis of derivatives with improved efficacy and selectivity .
Comparison with Similar Compounds
Ethyl 4-bromo-2-chloro-6-methylbenzoate can be compared with other similar compounds such as:
Ethyl 4-bromo-2-chlorobenzoate: Lacks the methyl group, resulting in different reactivity and binding properties.
Ethyl 4-bromo-6-methylbenzoate: Lacks the chlorine atom, affecting its chemical behavior and applications.
Ethyl 2-chloro-6-methylbenzoate: Lacks the bromine atom, leading to variations in its reactivity and biological activity.
The uniqueness of this compound lies in the combination of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-bromo-2-chloro-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-3-14-10(13)9-6(2)4-7(11)5-8(9)12/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWVATWBLYXNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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